Welcome to the BenchChem Online Store!
molecular formula C9H18O2 B3050351 2-Nonanone, 9-hydroxy- CAS No. 25368-56-3

2-Nonanone, 9-hydroxy-

Cat. No. B3050351
M. Wt: 158.24 g/mol
InChI Key: HQVHZUJAAKTDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04220795

Procedure details

A solution containing 56.6 g of 8-oxononan-1-ol ethylene ketol (prepared in Example 22 B-5) in 210 ml acetone and 50 mg p-toluenesulfonic acid monohydrate was stirred at room temperature for about 15 to 17 hr. The acetone was removed in vacuo to yield the title compound having the following physical characteristics:
[Compound]
Name
8-oxononan-1-ol ethylene ketol
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[CH3:13][C:14](C)=[O:15]>>[O:1]=[C:2]([CH3:12])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:13][CH2:14][OH:15] |f:0.1|

Inputs

Step One
Name
8-oxononan-1-ol ethylene ketol
Quantity
56.6 g
Type
reactant
Smiles
Name
Quantity
50 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
210 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about 15 to 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed in vacuo

Outcomes

Product
Details
Reaction Time
16 (± 1) h
Name
Type
product
Smiles
O=C(CCCCCCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.